Methyl 2-methoxy-4,5-dimethylbenzoate
Description
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Structure
2D Structure
Properties
IUPAC Name |
methyl 2-methoxy-4,5-dimethylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-7-5-9(11(12)14-4)10(13-3)6-8(7)2/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKLTHCADUIRNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic Characterization and Structural Elucidation of Methyl 2 Methoxy 4,5 Dimethylbenzoate
Infrared (IR) Spectroscopy for Functional Group Identification
No experimental IR spectral data for Methyl 2-methoxy-4,5-dimethylbenzoate has been reported. A detailed analysis of its functional group vibrations is therefore not possible.
X-ray Crystallography for Solid-State Structure Determination
No published single-crystal X-ray diffraction studies for this compound were found. Consequently, information regarding its solid-state structure, crystal packing, intermolecular interactions, and conformation from X-ray data is unavailable.
Single-Crystal X-ray Diffraction Studies
There are no crystallographic data entries for this compound in the Cambridge Structural Database (CSD) or other public repositories. Information such as crystal system, space group, and unit cell dimensions remains undetermined.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Interactions)
Without a determined crystal structure, an analysis of the molecular packing and the nature of intermolecular forces, such as potential hydrogen bonds or π-interactions within the crystal lattice, cannot be conducted.
Conformational Analysis from X-ray Data
The conformation of the molecule in the solid state, including critical dihedral angles between the substituent groups and the benzene (B151609) ring, has not been determined due to the lack of X-ray crystallographic data.
Computational Chemistry and Theoretical Studies of Methyl 2 Methoxy 4,5 Dimethylbenzoate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of Methyl 2-methoxy-4,5-dimethylbenzoate at the atomic level. These calculations solve the Schrödinger equation approximately for the molecule, providing valuable insights into its geometry, stability, and reactivity.
Detailed research findings from quantum chemical calculations would typically involve the use of Density Functional Theory (DFT), a popular and effective method for studying organic molecules. nih.gov A common approach would be to employ a functional, such as B3LYP, combined with a basis set like 6-311G(d,p), to optimize the molecular geometry and calculate various properties. mdpi.com Such calculations can determine the equilibrium structure of the molecule, bond lengths, bond angles, and dihedral angles. Furthermore, electronic properties like the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP) can be computed to predict regions of the molecule that are electron-rich or electron-poor, which is crucial for understanding its interactions.
Below is an illustrative table of data that could be generated from such calculations.
| Calculated Property | Method/Basis Set | Illustrative Value |
|---|---|---|
| Optimized Ground State Energy | DFT/B3LYP/6-311G(d,p) | -653.7 Hartrees |
| Dipole Moment | DFT/B3LYP/6-311G(d,p) | 2.5 Debye |
| HOMO Energy | DFT/B3LYP/6-311G(d,p) | -6.2 eV |
| LUMO Energy | DFT/B3LYP/6-311G(d,p) | -0.8 eV |
| HOMO-LUMO Gap | DFT/B3LYP/6-311G(d,p) | 5.4 eV |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. numberanalytics.com For this compound, MD simulations can provide insights into its dynamic behavior, interactions with solvents, and conformational changes in a condensed phase.
An MD simulation of this compound would typically involve placing the molecule in a simulation box, often with a chosen solvent like water or an organic solvent, and then solving Newton's equations of motion for the system. bioinformaticsreview.com This requires a force field, which is a set of parameters that describes the potential energy of the system as a function of the coordinates of its particles. The simulation would allow for the observation of how the molecule behaves over a period of time, from picoseconds to microseconds, providing information on its flexibility, diffusion, and interactions with surrounding molecules. researchgate.net Analysis of the simulation trajectory can reveal stable conformations and the transitions between them.
A hypothetical data table summarizing results from an MD simulation is presented below.
| Simulation Parameter | Illustrative Value |
|---|---|
| Simulation Time | 100 ns |
| Solvent | Water |
| Temperature | 300 K |
| Pressure | 1 atm |
| Average RMSD of the backbone | 1.2 Å |
Conformational Landscape Analysis
Conformational landscape analysis of this compound involves identifying its stable conformers and the energy barriers for interconversion between them. The presence of rotatable bonds, such as those in the methoxy (B1213986) and ester functional groups, suggests that the molecule can exist in multiple conformations.
Computational methods are well-suited for exploring the conformational space of a molecule. scispace.com A systematic search or a stochastic search (like Monte Carlo methods) can be used to generate a wide range of possible conformations. Each of these conformations can then be optimized using quantum chemical methods to find the local energy minima. The relative energies of these conformers determine their population at a given temperature according to the Boltzmann distribution. Theoretical studies on similar molecules like substituted phenylbenzoates have shown that these molecules can be quite flexible. tandfonline.com
The following table illustrates the kind of data that would be generated from a conformational analysis.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (Illustrative) | Boltzmann Population at 298K (%) |
|---|---|---|---|
| Conformer 1 (Global Minimum) | 0.00 | -178° | 75.3 |
| Conformer 2 | 0.85 | -15° | 20.1 |
| Conformer 3 | 2.10 | 85° | 4.6 |
Prediction of Spectroscopic Parameters
Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra. numberanalytics.com For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
The prediction of NMR spectra typically involves calculating the nuclear shielding constants using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. rsc.org These shielding constants can then be converted to chemical shifts, which can be compared with experimental data. Similarly, IR spectra can be predicted by calculating the vibrational frequencies of the molecule. nih.gov The calculated frequencies and their corresponding intensities can help in the assignment of experimental IR absorption bands to specific vibrational modes of the molecule.
An example of a data table for predicted spectroscopic parameters is shown below.
| Spectroscopic Parameter | Predicted Value (Illustrative) | Experimental Value (Hypothetical) |
|---|---|---|
| 13C NMR Chemical Shift (C=O) | 168.5 ppm | 169.2 ppm |
| 1H NMR Chemical Shift (OCH3 of ester) | 3.8 ppm | 3.9 ppm |
| IR Frequency (C=O stretch) | 1725 cm-1 | 1730 cm-1 |
| IR Frequency (C-O stretch) | 1250 cm-1 | 1255 cm-1 |
Structure-Energy Relationship Investigations
Investigations into the structure-energy relationship of this compound aim to understand how changes in its molecular structure affect its energy and, consequently, its stability and reactivity. acs.org Computational methods can be used to systematically modify the structure of the molecule and calculate the corresponding changes in energy.
A table illustrating the type of data obtained from a structure-energy relationship study is provided below.
| Structural Parameter | Value | Calculated Energy (kcal/mol) |
|---|---|---|
| Dihedral Angle (Cring-Cring-C=O) | 0° (planar) | 0.0 |
| Dihedral Angle (Cring-Cring-C=O) | 45° | 2.5 |
| Dihedral Angle (Cring-Cring-C=O) | 90° (perpendicular) | 5.8 |
Reaction Mechanisms and Kinetic Investigations Involving Methyl 2 Methoxy 4,5 Dimethylbenzoate and Analogues
Hydrolysis Reaction Pathways and Kinetics
The hydrolysis of Methyl 2-methoxy-4,5-dimethylbenzoate, the cleavage of the ester bond to yield 2-methoxy-4,5-dimethylbenzoic acid and methanol (B129727), can proceed through different pathways depending on the reaction conditions, primarily the pH of the medium.
Acid-Catalyzed Hydrolysis: In acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of the ester. brainly.comstudy.com This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. brainly.comchegg.com This attack forms a tetrahedral intermediate. Subsequently, a proton transfer occurs from the attacking water molecule to the methoxy (B1213986) group, converting it into a good leaving group (methanol). The collapse of the tetrahedral intermediate results in the expulsion of methanol and the formation of the protonated carboxylic acid, which then loses a proton to yield the final carboxylic acid product. brainly.com This entire process is reversible. quora.com
Base-Mediated Hydrolysis (Saponification): Under basic conditions, the hydrolysis follows an irreversible pathway. A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. study.com This leads to the formation of a negatively charged tetrahedral intermediate. study.com This intermediate then collapses, expelling the methoxide ion (CH₃O⁻) as the leaving group. The methoxide ion is a strong base and subsequently deprotonates the newly formed carboxylic acid, resulting in a carboxylate salt and methanol. study.com An acidification step is required in the workup to obtain the free carboxylic acid from its salt. quora.com
Kinetic studies on analogous methyl methoxybenzoates reveal that the position of the methoxy group significantly influences the reaction rate. In one study, the hydrolysis rates for different isomers were compared, providing insight into the electronic effects of the methoxy substituent. zenodo.org High temperatures (200–300 °C) in water or dilute alkali solutions have also been shown to achieve quantitative saponification of sterically hindered and substituted methyl benzoates. rsc.org
Table 1: Comparative Hydrolysis Rates of Methyl Methoxybenzoate Isomers Note: This table is illustrative of the kinetic effects of substituent position on reactivity, based on data for closely related analogues. Specific kinetic data for this compound was not available in the cited literature.
| Compound | Relative Rate of Alkaline Hydrolysis |
| Methyl p-methoxybenzoate | High |
| Methyl m-methoxybenzoate | Higher than ortho/para |
| Methyl o-methoxybenzoate | Lower |
This qualitative data is inferred from a study indicating that the electron density on the carbonyl carbon in the meta-position is lower, making the attack of the hydroxide ion more feasible compared to the ortho or para positions. zenodo.org
Mechanistic Insights into Ester Transformations
The hydrolysis of esters like this compound predominantly occurs via a nucleophilic acyl substitution mechanism. The most common pathway is the bimolecular acyl-oxygen cleavage (BAc2) mechanism, which applies to both acid- and base-catalyzed hydrolysis as described above. stackexchange.com In this mechanism, the bond cleaved is the one between the acyl group (C=O) and the alkoxy oxygen. stackexchange.com
However, an alternative pathway, the bimolecular alkyl-oxygen cleavage (BAl2) mechanism, is possible under specific circumstances. stackexchange.com In the BAl2 mechanism, the nucleophile (e.g., hydroxide) attacks the alkyl (methyl) carbon in an SN2 reaction, cleaving the bond between the oxygen and the methyl group. stackexchange.com This pathway is generally rare for most esters but can become significant under two main conditions:
The alkyl group is susceptible to SN2 attack (methyl groups are favorable). stackexchange.com
The carbonyl carbon is sterically hindered, making the standard BAc2 attack difficult. stackexchange.com
Given that this compound has substituents ortho to the ester group (the 2-methoxy group), steric hindrance at the carbonyl carbon is increased. This suggests that while the BAc2 mechanism is still expected to be dominant, the possibility of a minor contribution from the BAl2 pathway under basic conditions cannot be entirely ruled out, particularly when compared to unhindered esters like methyl benzoate (B1203000). stackexchange.com
Catalytic Reaction Mechanisms
Beyond simple hydrolysis, this compound and its analogues participate in various catalyzed reactions.
Solid Acid Catalysis in Esterification: The synthesis of substituted methyl benzoates, the reverse of hydrolysis, is often achieved through Fischer esterification. Studies have shown the effectiveness of solid acid catalysts, such as zirconium/titanium (Zr/Ti) solid acids, in catalyzing the reaction between substituted benzoic acids and methanol. mdpi.com In this mechanism, a Lewis acid site on the catalyst activates the carbonyl group of the benzoic acid, facilitating the nucleophilic attack by methanol. This heterogeneous catalysis approach offers advantages in terms of catalyst separation and reusability. mdpi.com
Solid Base Catalysis in Methoxycarbonylation: Analogous esters like methyl benzoate can be synthesized via methoxycarbonylation using dimethyl carbonate in the presence of solid base catalysts like Magnesium Oxide (MgO). sci-hub.se The proposed mechanism involves the solid base abstracting an alpha-proton from a ketone (like acetophenone) to generate a carbanion. This carbanion then attacks the carbonyl group of dimethyl carbonate, leading to an intermediate that rearranges to form methyl benzoate. sci-hub.se
Iron-Catalyzed Cross-Coupling: Methyl 2-methoxybenzoate (B1232891) has been investigated in iron-catalyzed cross-dehydrogenative arylation reactions. For instance, an Iron(II) chloride (FeCl₂) catalyzed cross-coupling reaction between methyl 2-methoxybenzoate and diphenylmethane has been reported. sigmaaldrich.comchemicalbook.com This type of reaction involves the formation of new carbon-carbon bonds through the activation of C-H bonds, representing a modern and efficient synthetic methodology. sigmaaldrich.com
Stereochemical Aspects of Reactions
This compound is an achiral molecule as it does not possess any stereocenters and has a plane of symmetry. The primary site of reactivity, the ester's carbonyl carbon, is sp² hybridized and planar.
During reactions such as hydrolysis, this carbon temporarily becomes sp³ hybridized and tetrahedral in the intermediate state. However, in the absence of chiral reagents, catalysts, or enzymes, the attack of a nucleophile (like water or hydroxide) can occur from either face of the planar carbonyl group with equal probability. This results in the formation of a racemic mixture of tetrahedral intermediates, which ultimately leads to an achiral product (the carboxylate or carboxylic acid). Therefore, stereochemistry is not a significant factor in the typical hydrolysis or transformation reactions of this compound.
Influence of Substituent Effects on Reactivity
The rate and mechanism of reactions involving the ester group of this compound are significantly modulated by the electronic and steric effects of the ring substituents (2-methoxy, 4-methyl, and 5-methyl).
Electronic Effects:
Methoxy Group (-OCH₃): The ortho-methoxy group exhibits a dual electronic effect. It has an electron-donating resonance effect (+R) due to the lone pairs on the oxygen atom, which can delocalize into the aromatic ring. It also has an electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom. For substituents at the ortho and para positions, the resonance effect typically dominates, increasing electron density at the carbonyl carbon and thus deactivating it towards nucleophilic attack. This generally slows down the rate of alkaline hydrolysis compared to an unsubstituted benzoate. zenodo.org
Methyl Groups (-CH₃): The methyl groups at the 4- and 5-positions are weakly electron-donating through an inductive effect (+I) and hyperconjugation. This further increases the electron density on the ring and at the carbonyl carbon, contributing to a decreased rate of nucleophilic attack.
Steric Effects:
Ortho-Substituent: The 2-methoxy group exerts a significant steric hindrance (the ortho effect) around the ester's carbonyl carbon. researchgate.net This hindrance impedes the approach of the nucleophile (e.g., OH⁻ or H₂O) required for hydrolysis. stackexchange.com This steric factor is often a primary reason for the reduced hydrolysis rates of ortho-substituted benzoates compared to their meta and para isomers. researchgate.net For some ortho-substituted benzoates, the steric effect is considered the dominant factor influencing reactivity, more so than electronic effects. researchgate.net
Table 2: Summary of Substituent Effects on Ester Reactivity
| Substituent Group | Position | Electronic Effect | Steric Effect | Overall Impact on Hydrolysis Rate |
| Methoxy | 2 (ortho) | +R > -I (Electron Donating) | High | Decrease |
| Methyl | 4 (para) | +I (Electron Donating) | Low | Decrease |
| Methyl | 5 (meta) | +I (Electron Donating) | Low | Decrease |
Natural Occurrence, Isolation, and Biosynthetic Pathways of Methyl 2 Methoxy 4,5 Dimethylbenzoate
Identification and Isolation from Plant Sources (e.g., Dianella ensifolia Redoute)
The plant Dianella ensifolia, a member of the Asphodelaceae family, is known to produce a diverse array of phenolic compounds, including various benzoates. florajournal.comnih.govmdpi.com Phytochemical investigations of D. ensifolia have led to the isolation of several substituted methyl benzoate (B1203000) derivatives. stuartxchange.orgresearchgate.net However, a thorough review of the existing literature does not confirm the isolation of Methyl 2-methoxy-4,5-dimethylbenzoate from this plant species.
Instead, studies on the chemical constituents of Dianella ensifolia have identified a number of structurally similar compounds. These include:
Methyl 2,4-dihydroxy-3,6-dimethylbenzoate stuartxchange.org
Methyl 2,4-dihydroxy-3,5,6-trimethylbenzoate stuartxchange.org
Methyl orsellinate (Methyl 2,4-dihydroxy-6-methylbenzoate) stuartxchange.org
These findings indicate that the enzymatic machinery for producing substituted benzoate structures is present in Dianella ensifolia. The presence of these analogs suggests that while the specific combination of methoxy (B1213986) and dimethyl substitutions at the 2, 4, and 5 positions has not been reported, the fundamental biosynthetic pathways for creating such aromatic compounds are active within the plant.
Occurrence in Fungal and Lichen Species (e.g., Homalia trichomanoides, Usnea undulata, Stereocaulon alpinum, Pseudocyphellaria norvegica, Ostropomycetidae lichens)
Lichens and fungi are prolific producers of a vast array of secondary metabolites, including many phenolic compounds derived from the polyketide pathway. mdpi.comresearchgate.netnih.gov Despite this rich chemical diversity, there is currently no specific report of this compound being isolated from Homalia trichomanoides, Usnea undulata, Stereocaulon alpinum, Pseudocyphellaria norvegica, or more broadly from the subclass Ostropomycetidae.
However, investigations into the chemical makeup of these lichens have revealed the presence of related benzoate and orsellinate derivatives:
Usnea undulata : Phytochemical studies of this lichen have led to the isolation of methyl orsellinate and methyl β-orsellinate . researchgate.net
Stereocaulon alpinum : This species is also known to produce various secondary metabolites, with some reports indicating the presence of depsides and depsidones which are polymers of phenolic units like orsellinic acid. researchgate.netresearchgate.net
Ostropomycetidae lichens : This large subclass of lichens is characterized by a significant chemodiversity, producing a wide range of phenolic compounds, depsides, and depsidones. mdpi.comnih.gov While a specific search for this compound is inconclusive, the general chemical profile of this group suggests the potential for a wide variety of substituted aromatic compounds.
Homalia trichomanoides and Pseudocyphellaria norvegica : There is limited specific phytochemical data available for Homalia trichomanoides in the context of aromatic esters. qjure.com Similarly, while the chemistry of Pseudocyphellaria norvegica is of taxonomic interest, detailed reports on its minor aromatic constituents are not readily available. wikipedia.orgfungi.org.ukhabitas.org.ukwales-lichens.org.uk
The recurring presence of orsellinic acid derivatives in these lichens points to the activity of polyketide synthase (PKS) pathways that assemble acetyl and malonyl-CoA units into aromatic rings, which are then subject to further modifications like methylation and esterification.
Extraction and Purification Methodologies from Natural Matrices
While no specific protocol for the extraction of this compound from the aforementioned natural sources exists due to its unconfirmed presence, general methodologies for the isolation of similar phenolic compounds from plant and lichen matrices are well-established. These methods can be hypothetically applied for the targeted isolation of this compound.
A typical extraction and purification workflow would involve the following steps:
Sample Preparation : The plant material (e.g., roots or aerial parts of Dianella ensifolia) or lichen thalli would be air-dried and ground into a fine powder to increase the surface area for solvent extraction.
Solvent Extraction : The powdered material is typically extracted with solvents of varying polarity. For phenolic esters, a common approach is sequential extraction with non-polar solvents like hexane (B92381) to remove lipids, followed by solvents of medium polarity such as ethyl acetate (B1210297) or dichloromethane, and finally with more polar solvents like methanol (B129727) or ethanol (B145695). essaycompany.comresearchgate.netnih.gov Soxhlet extraction or maceration are commonly employed techniques.
Fractionation : The crude extracts are then subjected to fractionation using techniques like liquid-liquid partitioning or column chromatography over silica (B1680970) gel or Sephadex. This step aims to separate compounds based on their polarity.
Purification : The fractions containing compounds of interest are further purified using high-performance liquid chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a mobile phase typically consisting of a mixture of water and acetonitrile (B52724) or methanol, often with a small amount of acid (like formic or acetic acid) to improve peak shape.
Structure Elucidation : The structure of the purified compound is then determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments), Mass Spectrometry (MS), and comparison with literature data or synthesized standards.
Postulated Biosynthetic Routes and Enzymatic Pathways
In the absence of direct studies on the biosynthesis of this compound in these organisms, a plausible pathway can be postulated based on the well-established biosynthesis of other substituted benzoic acids in plants and fungi.
The core aromatic ring of such compounds is likely derived from the polyketide pathway , particularly in fungi and lichens. researchgate.netnih.govscispace.com This pathway involves the sequential condensation of acetyl-CoA and malonyl-CoA units, catalyzed by a polyketide synthase (PKS) enzyme, to form a poly-β-keto chain. This chain then undergoes cyclization and aromatization to produce a phenolic acid precursor, such as orsellinic acid.
Following the formation of the aromatic core, a series of tailoring reactions would occur, catalyzed by specific enzymes:
C-Methylation : The two methyl groups on the aromatic ring at positions 4 and 5 would be introduced by S-adenosyl-L-methionine (SAM)-dependent methyltransferases.
O-Methylation : The methoxy group at position 2 would be formed by the action of another SAM-dependent O-methyltransferase, which would methylate a hydroxyl group at that position.
Carboxyl Methylation : Finally, the carboxyl group would be esterified to form the methyl ester. This reaction is catalyzed by a carboxyl methyltransferase, also using SAM as the methyl donor.
In plants, an alternative route to benzoic acids exists via the shikimate pathway , starting from phenylalanine. However, for highly substituted benzoates like the one , the polyketide pathway is a more probable origin, especially in the context of lichens.
Chemodiversity and Structural Analogs in Natural Products
The chemical landscape of the studied organisms reveals a significant chemodiversity of compounds structurally related to this compound. This diversity arises from variations in the number and position of hydroxyl, methoxy, and methyl groups on the benzoate or orsellinate core.
The table below summarizes some of the known structural analogs found in the specified or related species, highlighting the common structural motifs.
| Compound Name | Structure | Natural Source(s) |
| Methyl orsellinate | Dianella ensifolia, Usnea undulata | |
| Methyl β-orsellinate | Usnea undulata | |
| Methyl 2,4-dihydroxy-3,6-dimethylbenzoate | Dianella ensifolia | |
| Diffractaic acid | Usnea diffracta | |
| Atranorin | Stereocaulon species |
The existence of this variety of structural analogs underscores the flexibility of the biosynthetic machinery in these organisms. stuartxchange.orgresearchgate.netresearchgate.netnih.gov The specific patterns of substitution are often characteristic of a particular species or genus and can be used for chemotaxonomic classification. The study of these analogs provides valuable insights into the enzymatic processes that govern the synthesis of complex natural products and opens avenues for the discovery of new bioactive molecules.
Analytical Methodologies for Detection and Quantification of Methyl 2 Methoxy 4,5 Dimethylbenzoate in Complex Matrices
Development of Chromatographic Methods (HPLC, UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques for the separation of non-volatile and semi-volatile organic compounds like Methyl 2-methoxy-4,5-dimethylbenzoate. These methods offer high resolution and are suitable for complex mixtures often found in cosmetic or environmental samples. mdpi.comresearchgate.net
The separation is typically achieved using a reversed-phase (RP) column, such as a C18 column, where the stationary phase is nonpolar. scispace.com The mobile phase generally consists of a mixture of an aqueous component (like water with a buffer or acid modifier) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). scispace.comsielc.com An isocratic elution (constant mobile phase composition) can be effective for simpler matrices, while a gradient elution (where the solvent composition changes over time) is often necessary to resolve the target analyte from interfering compounds in more complex samples. researchgate.net UPLC systems, which use smaller particle size columns (typically <2 µm), allow for faster analysis times and improved resolution compared to traditional HPLC. ekb.eg
Table 1: Illustrative HPLC/UPLC Chromatographic Conditions for Aromatic Ester Analysis
| Parameter | HPLC | UPLC |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Elution Mode | Gradient | Gradient |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temperature | 30 °C | 40 °C |
| Injection Volume | 10 µL | 1 µL |
| Detector | UV-Vis Diode Array (DAD) | UV-Vis Diode Array (DAD) |
This table presents typical starting conditions for method development for a compound like this compound, based on methods for other benzoate (B1203000) derivatives.
Advanced Spectroscopic Detection Techniques (e.g., LC-MS/MS)
For highly sensitive and selective detection, liquid chromatography is often coupled with tandem mass spectrometry (LC-MS/MS). rsc.org This technique provides structural information and allows for quantification at very low levels, even in the presence of co-eluting matrix components. rsc.org
For a compound like this compound, electrospray ionization (ESI) in positive mode would likely be effective, generating a protonated molecular ion [M+H]⁺. In the tandem mass spectrometer, this precursor ion is fragmented to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions in a process called Multiple Reaction Monitoring (MRM), exceptional selectivity and sensitivity can be achieved. nih.gov The choice of ion transitions is critical for method specificity.
Table 2: Hypothetical LC-MS/MS (B15284909) Parameters for this compound
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion [M+H]⁺ | m/z 195.1 |
| Product Ion 1 (Quantifier) | To be determined experimentally |
| Product Ion 2 (Qualifier) | To be determined experimentally |
| Collision Energy | To be optimized experimentally |
| Dwell Time | 100 ms |
Parameters are predicted based on the molecular weight of this compound (194.23 g/mol ) and would require experimental optimization.
Sample Preparation and Enrichment Strategies (e.g., Solid-Phase Extraction, Derivatization)
Effective sample preparation is critical to remove interfering substances from the matrix and to concentrate the analyte before instrumental analysis. tandfonline.com This step enhances the reliability and sensitivity of the analytical method.
Solid-Phase Extraction (SPE) is a widely used technique for cleaning up complex liquid samples. sigmaaldrich.com For an analyte like this compound, a reversed-phase SPE cartridge (e.g., C18) would be appropriate. nih.gov The process involves conditioning the cartridge, loading the sample, washing away interfering polar compounds, and finally eluting the target analyte with a small volume of an organic solvent. libretexts.org This procedure not only cleans the sample but also concentrates the analyte, thereby improving detection limits.
Derivatization is a technique used to modify the chemical structure of an analyte to improve its analytical properties, such as volatility for gas chromatography (GC) analysis or ionization efficiency for MS. While HPLC analysis of this compound would likely not require derivatization, if GC analysis were considered, a derivatization step might be necessary if analyzing a corresponding acid precursor. For instance, carboxylic acids are often converted to their methyl esters (FAMEs) or silyl (B83357) esters to improve their volatility and chromatographic behavior. restek.comnih.gov
Table 3: Example Solid-Phase Extraction (SPE) Protocol for Aromatic Esters from an Aqueous Matrix
| Step | Procedure | Purpose |
|---|---|---|
| 1. Cartridge Conditioning | Pass 5 mL of methanol, followed by 5 mL of deionized water through a C18 SPE cartridge. | To activate the stationary phase and ensure reproducible retention. |
| 2. Sample Loading | Pass the aqueous sample (e.g., 100 mL, pH adjusted) through the cartridge at a slow flow rate. | To retain the analyte and other nonpolar compounds on the sorbent. |
| 3. Washing | Pass 5 mL of a weak organic solvent/water mixture (e.g., 5% methanol in water) through the cartridge. | To remove polar interferences that are not strongly retained. |
| 4. Elution | Pass a small volume (e.g., 2 x 1 mL) of a strong organic solvent (e.g., acetonitrile or methanol) through the cartridge. | To desorb the analyte of interest into a clean solution for analysis. |
Method Validation and Performance Characteristics (e.g., Limit of Detection, Limit of Quantification, Selectivity)
To ensure that an analytical method is reliable and fit for its intended purpose, it must be thoroughly validated. researchgate.net Method validation is performed according to guidelines from bodies like the International Council for Harmonisation (ICH). Key performance characteristics are evaluated:
Selectivity/Specificity: The ability of the method to distinguish and quantify the analyte in the presence of other components in the sample matrix. researchgate.net
Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range. A correlation coefficient (r²) greater than 0.99 is typically desired. phcogres.com
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples and calculating the percent recovery. Recoveries are often expected to be within 80-120%. phcogres.com
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and should typically be less than 15%. phcogres.com
Limit of Detection (LOD): The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. phcogres.com
Table 4: Typical Method Validation Performance Characteristics for the Analysis of Aromatic Compounds in Complex Matrices
| Parameter | Typical Acceptance Criteria | Example Value (for a related compound) |
|---|---|---|
| Linearity (r²) | > 0.99 | 0.9978 |
| Accuracy (% Recovery) | 80 - 120% | 82.20%–97.65% phcogres.com |
| Precision (% RSD) | < 15% | < 2% phcogres.com |
| LOD | Signal-to-Noise > 3 | 0.66 ppm phcogres.com |
| LOQ | Signal-to-Noise > 10 | 2.21 ppm phcogres.com |
The example values are taken from a validated LC-MS/MS method for Veratric acid, a structurally related compound, to illustrate typical performance. phcogres.comphcogres.com
Comparative Analysis with Established Reference Methods
When developing a new analytical method, it is often compared to an established reference or standard method to demonstrate its equivalence or superiority. For many common analytes, official methods are published by organizations such as AOAC International or ASTM International.
In the case of this compound, a specific official reference method may not exist. Therefore, a newly developed method would be compared against a well-characterized internal laboratory method or a standard method for a similar class of compounds, such as the analysis of benzoate preservatives in food or cosmetic ingredients. theglobalquality.comnih.gov The comparison would involve analyzing the same set of samples by both the new method and the reference method and statistically comparing the results for key parameters like accuracy and precision. For instance, a titration method might be a reference for assay determination in bulk material, while a validated chromatographic method would serve as a reference for trace analysis. theglobalquality.com
Future Research Directions and Emerging Applications of Methyl 2 Methoxy 4,5 Dimethylbenzoate
Exploration of Novel Synthetic Routes
The synthesis of polysubstituted arenes, such as Methyl 2-methoxy-4,5-dimethylbenzoate, is a focal point in modern organic chemistry due to their presence in pharmaceuticals, agrochemicals, and functional materials. nih.gov Future research will likely focus on developing more efficient, sustainable, and versatile synthetic methods than traditional multi-step approaches, which can suffer from harsh conditions and low yields. rsc.org
Promising areas for exploration include:
Organocatalytic Benzannulation: This strategy allows for the construction of benzene (B151609) rings from various building blocks under mild conditions, offering high regioselectivity. nih.govrsc.org Adapting these methods could provide a direct and efficient route to this compound.
Multi-component Reactions (MCRs): MCRs enable the synthesis of complex molecules like aromatic esters in a single step from three or more reactants, which is highly efficient. researchgate.net Designing a one-pot reaction for the target compound could significantly streamline its production. researchgate.net
C-H Functionalization: Direct functionalization of C-H bonds on a simpler benzene precursor is a powerful strategy that avoids the need for pre-functionalized starting materials, reducing step count and waste. Research into selective C-H methylation and methoxylation could yield novel synthetic pathways.
Classic methods like Fischer esterification, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol, remain relevant but could be optimized using novel catalysts to improve yields and reduce reaction times. numberanalytics.com
Table 1: Potential Synthetic Strategies for this compound
| Synthetic Strategy | Description | Potential Advantages |
|---|---|---|
| Organocatalytic Benzannulation | Assembly of the aromatic ring from acyclic precursors using an organic catalyst. nih.gov | High efficiency, mild reaction conditions, excellent control over substituent placement. nih.gov |
| Multi-component Cyclization | A one-pot reaction combining three or more starting materials to form the final product. researchgate.net | Step economy, reduced waste, operational simplicity. researchgate.net |
| C-H Activation/Functionalization | Direct introduction of methyl and methoxy (B1213986) groups onto an existing aromatic ring. rsc.org | High atom economy, use of simpler starting materials. |
Advanced Spectroscopic and Structural Characterization Techniques
A thorough understanding of the molecular structure and properties of this compound is essential for its potential applications. While standard techniques like ¹H and ¹³C NMR and IR spectroscopy are fundamental, future research would benefit from a more advanced and comprehensive characterization.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule with high accuracy. nih.gov Advanced techniques like tandem mass spectrometry (MS/MS) can provide detailed information about the compound's fragmentation patterns, aiding in its structural confirmation. nih.gov
Single Crystal X-ray Diffraction (SCXRD): Obtaining a high-quality crystal of the compound would allow for its definitive structural elucidation via SCXRD. rsc.org This technique provides precise data on bond lengths, bond angles, and the three-dimensional arrangement of atoms, which is invaluable for understanding intermolecular interactions in the solid state. rsc.org
Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to predict structural parameters, vibrational frequencies, and NMR chemical shifts. acs.org Comparing these theoretical data with experimental results provides a powerful method for validating the compound's structure and understanding its electronic properties. acs.org
Table 2: Illustrative Spectroscopic Data for this compound
| Technique | Data Type | Illustrative Value/Observation |
|---|---|---|
| ¹H NMR | Chemical Shift (δ) | ~2.2-2.3 ppm (s, 6H, 2 x Ar-CH₃), ~3.8-3.9 ppm (s, 3H, COOCH₃), ~3.9-4.0 ppm (s, 3H, Ar-OCH₃), ~6.8 ppm (s, 1H, Ar-H), ~7.5 ppm (s, 1H, Ar-H) |
| ¹³C NMR | Chemical Shift (δ) | ~18-20 ppm (Ar-CH₃), ~52 ppm (COOCH₃), ~56 ppm (Ar-OCH₃), ~110-140 ppm (Ar-C), ~168 ppm (C=O) |
| IR | Wavenumber (cm⁻¹) | ~2950 (C-H stretch), ~1720 (C=O stretch, ester), ~1250 (C-O stretch, ether), ~1600 (C=C stretch, aromatic) |
| HRMS | m/z | Calculated for C₁₁H₁₄O₃ [M+H]⁺: 195.0965; Found: 195.096x |
Note: The data in this table are hypothetical and based on typical values for similar structures. Actual experimental data would be required for confirmation.
In-depth Mechanistic Studies of Biological Activities
While the biological profile of this compound has not been reported, many substituted benzoic acid and aromatic ester derivatives exhibit significant biological activities. nih.govnih.govnih.gov This suggests that the target compound is a candidate for biological screening.
Future research should focus on investigating potential:
Antimicrobial Activity: Methoxy-substituted aromatic compounds have shown promise as antibacterial agents. eresearchco.com Studies could assess the efficacy of this compound against various bacterial and fungal strains.
Antiproliferative and Anticancer Activity: Benzoic acid derivatives are a well-established class of compounds with anticancer properties. preprints.org The antiproliferative activity of the title compound could be evaluated against a panel of human cancer cell lines. nih.govmdpi.com
Anti-inflammatory Effects: Certain benzoic acid derivatives have been shown to inhibit inflammatory responses in human neutrophils. nih.gov
Should any activity be discovered, subsequent in-depth mechanistic studies would be crucial. These could involve identifying the molecular targets, understanding how the compound interacts with cellular pathways, and elucidating its mode of action, potentially through proteomic or genomic approaches.
Design and Synthesis of Bioactive Analogs
If initial screenings reveal biological activity, the structure of this compound can serve as a scaffold for the design and synthesis of novel bioactive analogs. Structure-Activity Relationship (SAR) studies would be essential to guide the optimization of the lead compound.
Potential modifications to explore include:
Altering Substituent Positions: Moving the methoxy and methyl groups to different positions on the aromatic ring could significantly impact biological activity by changing the molecule's interaction with biological targets.
Introducing New Functional Groups: Replacing the methyl groups with other alkyl groups, halogens, or hydrogen-bonding moieties could enhance potency or selectivity.
Modifying the Ester Group: The methyl ester could be converted to other esters (e.g., ethyl, propyl) or to an amide or carboxylic acid to modulate properties like solubility, stability, and cell permeability. acs.org
The synthesis of a library of such analogs would allow for a systematic exploration of the chemical space around the parent molecule, potentially leading to the discovery of compounds with improved therapeutic potential.
Application in Materials Science and Medicinal Chemistry Beyond Prohibited Areas
Beyond direct biological activity, aromatic esters are versatile compounds with applications in broader fields. numberanalytics.com
Materials Science: As a polysubstituted aromatic compound, this compound could serve as a monomer or building block for the synthesis of novel polymers. The specific substitution pattern could impart unique thermal, optical, or mechanical properties to the resulting materials. It could also be explored as a component in liquid crystals or organic light-emitting diodes (OLEDs).
Medicinal Chemistry: In medicinal chemistry, the compound could function as a key intermediate in the synthesis of more complex drug molecules. numberanalytics.com The substituted benzene ring is a common core in many pharmaceuticals, and this specific ester could provide a unique starting point for their synthesis. preprints.org Additionally, the ester functionality itself could be used as a prodrug moiety, designed to be cleaved by esterase enzymes in the body to release an active carboxylic acid drug. acs.org
The exploration of these applications will depend on the compound's physical and chemical properties, as well as its reactivity in various chemical transformations.
Q & A
Q. What are the high-yield synthetic routes for Methyl 2-methoxy-4,5-dimethylbenzoate?
this compound can be synthesized via esterification of 4,5-dimethoxy-2-methylbenzoic acid with methanol under acidic conditions. A reported method achieves 98% yield using a catalytic amount of sulfuric acid in refluxing methanol . Alternatively, bromination of methyl 4,5-dimethoxy-2-methylbenzoate using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN can produce intermediates for further functionalization .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. For example, NMR can resolve methoxy ( 3.8–3.9 ppm) and methyl ester ( 3.7 ppm) groups, while aromatic protons appear as distinct signals depending on substitution patterns (e.g., 6.5–7.5 ppm) . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., CHO, MW 210.23) . Infrared (IR) spectroscopy identifies ester carbonyl stretches (1700 cm) and methoxy C-O bonds (1250 cm) .
Q. How does the substitution pattern influence the chemical reactivity of this compound?
The methoxy and methyl groups at positions 2, 4, and 5 create steric hindrance and electronic effects. For example, the methoxy group at position 2 directs electrophilic substitution to the para position, while methyl groups at 4 and 5 reduce solubility in polar solvents, necessitating optimized reaction conditions for further derivatization .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in esterification or functionalization reactions involving this compound?
Yield optimization requires careful control of temperature, catalyst loading, and solvent polarity. For esterification, using Dean-Stark traps to remove water improves equilibrium shifts toward product formation. In iodination or bromination reactions, employing radical initiators (e.g., AIBN) and controlling reaction time prevent over-halogenation . Kinetic studies using HPLC or GC-MS can identify side products and refine stoichiometry .
Q. What strategies resolve contradictions in biological activity data for structurally similar benzoate derivatives?
Discrepancies in bioactivity data (e.g., antioxidant or enzyme inhibition) often arise from differences in assay conditions or substituent effects. For example, replacing a hydroxyl group with a methoxy group in Methyl 4-hydroxy-3,5-dimethylbenzoate reduces hydrogen-bonding capacity, altering interactions with biological targets. Comparative studies using isothermal titration calorimetry (ITC) or molecular docking can clarify structure-activity relationships .
Q. How do electronic and steric effects of substituents impact coupling reactions (e.g., Suzuki-Miyaura) with this compound?
The steric bulk of the 4,5-dimethyl groups slows transmetallation in cross-coupling reactions, requiring bulky ligands (e.g., SPhos) to enhance catalytic efficiency. Electronic effects from the methoxy group activate the aromatic ring toward electrophilic coupling partners. Controlled experiments with Pd(OAc) and varying ligand ratios (1:1 to 1:3) can balance reactivity and selectivity .
Q. What are the challenges in synthesizing deuterated or isotopically labeled analogs of this compound for metabolic studies?
Deuterium incorporation at the methyl or methoxy positions requires specialized reagents (e.g., CDOD for ester groups) and anhydrous conditions to prevent proton exchange. LC-MS tracking of deuterium loss during hydrolysis or derivatization ensures isotopic purity. For example, -labeling at the 4-methyl position achieved 99 atom% D using NaBD under strict pH control .
Methodological Notes
- Data Validation : Cross-reference NMR, HRMS, and IR data with computational tools (e.g., ACD/Labs or ChemDraw simulations) to confirm assignments .
- Contradiction Analysis : Use multivariate statistical methods (e.g., PCA) to disentangle experimental variables affecting bioactivity or synthetic yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
